molecular formula C9H10O4 B1240180 (E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid

(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid

Cat. No.: B1240180
M. Wt: 182.17 g/mol
InChI Key: AEUBLTTWYCDTGM-HXOXMVQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid is a 3-(cis-5,6-dihydroxycyclohexa-1,3-dienyl)acrylic acid. It is a conjugate acid of a 3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylate. It is an enantiomer of a 3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid.

Scientific Research Applications

Lewis-Acid Catalyzed Tandem Reaction

(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid is involved in Lewis-acid catalyzed tandem reactions, such as Diels–Alder–[3,3] sigmatropic shift. These reactions are foundational in synthesizing complex molecular structures like the Ibogamin skeleton (Schoepfer et al., 1994).

Synthesis of Hydroxyshikimic Acid Derivatives

It plays a role in synthesizing hydroxyshikimic acid and its derivatives, crucial in various biochemical pathways (Blacker et al., 1995).

Polyacrylamide Substrate Functionalization

This compound is used in functionalizing polyacrylamide substrates, especially in cell mechanobiology research. Its incorporation into hydrogels allows for precise control over mechanical factors influencing cell behavior (Poellmann & Wagoner Johnson, 2013).

Acrylic Acid Production in Microbiology

This compound is significant in microbiological studies, particularly in the production of acrylic and propionic acids through metabolic engineering (Liu & Liu, 2016).

Palladium-Catalyzed Synthesis in Polymer Chemistry

This compound is involved in palladium-catalyzed synthesis, which is crucial for producing various branched, carboxylic acid-functionalized polyolefin materials, demonstrating its significance in polymer chemistry (Dai & Chen, 2018).

Biotransformations in Biochemistry

It has applications in biotransformations, particularly in the hydrolysis of nitrile groups to corresponding acids, highlighting its role in developing new biochemical processes (Yildirim et al., 2006).

Application in Sensing and Enzyme Engineering

The compound is used in developing transcriptional sensors for detecting in vivo acrylic acid production, which is pivotal in strain and enzyme engineering for bio-acrylic acid formation (Raghavan et al., 2019).

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dien-1-yl]prop-2-enoic acid

InChI

InChI=1S/C9H10O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-5,7,9-10,13H,(H,11,12)/b5-4+/t7-,9+/m0/s1

InChI Key

AEUBLTTWYCDTGM-HXOXMVQHSA-N

Isomeric SMILES

C1=C[C@@H]([C@@H](C(=C1)/C=C/C(=O)O)O)O

SMILES

C1=CC(C(C(=C1)C=CC(=O)O)O)O

Canonical SMILES

C1=CC(C(C(=C1)C=CC(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid
Reactant of Route 2
(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid
Reactant of Route 3
Reactant of Route 3
(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid
Reactant of Route 4
(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid
Reactant of Route 5
(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid
Reactant of Route 6
(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid

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